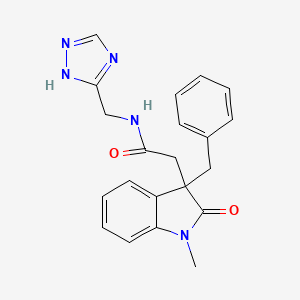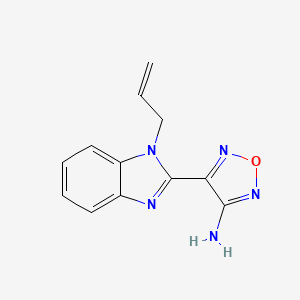
1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Ethoxybenzene Moiety: This step involves the reaction of the piperidine derivative with ethoxybenzene under suitable conditions.
Final Coupling with Methoxyethyl Group: The final step involves coupling the intermediate with a methoxyethyl group to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-METHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
- 1-(4-ETHOXYBENZENESULFONYL)-N-(2-ETHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-(4-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups can affect its solubility, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-3-24-15-6-8-16(9-7-15)25(21,22)19-11-4-5-14(13-19)17(20)18-10-12-23-2/h6-9,14H,3-5,10-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAPYUHXMARBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354872.png)
![1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide](/img/structure/B5354881.png)
![[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate](/img/structure/B5354895.png)
![2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5354901.png)
![(5Z)-1-benzyl-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5354905.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide](/img/structure/B5354918.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5354923.png)
![2-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5354933.png)

![[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B5354944.png)

![N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B5354955.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5354957.png)
